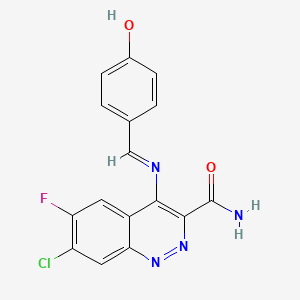
7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide is a heterocyclic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a cinnoline core substituted with chloro, fluoro, and hydroxybenzylidene groups. This compound is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-3-fluoroaniline and ethyl acetoacetate.
Introduction of the Hydroxybenzylidene Group: The hydroxybenzylidene group is introduced through a condensation reaction between the cinnoline derivative and 4-hydroxybenzaldehyde.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted cinnoline derivatives with various functional groups.
科学的研究の応用
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in various biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxamide: Shares a similar core structure but lacks the hydroxybenzylidene group.
6-Fluoro-4-hydroxyquinoline-3-carboxamide: Similar structure but lacks both the chloro and hydroxybenzylidene groups.
7-Chloro-4-hydroxyquinoline-3-carboxamide: Similar structure but lacks the fluoro and hydroxybenzylidene groups.
Uniqueness
7-Chloro-6-fluoro-4-((4-hydroxybenzylidene)amino)cinnoline-3-carboxamide is unique due to the presence of the hydroxybenzylidene group, which may confer distinct chemical and biological properties compared to its analogs
生物活性
7-Chloro-6-fluoro-4-(((4-hydroxyphenyl)methylene)amino)-3-cinnolinecarboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H13ClFN4O2 with a molecular weight of approximately 344.73 g/mol. The structure features a cinnoline core substituted with chlorine and fluorine atoms, as well as a hydroxyphenyl group that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to modulate various enzymatic pathways and cellular processes:
- Protein Kinase Inhibition : Research indicates that compounds similar to this structure can inhibit protein kinases, which play crucial roles in cell signaling pathways involved in cancer progression and other diseases .
- Antioxidant Activity : The presence of the hydroxyphenyl group suggests potential antioxidant properties, which may help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of cinnoline compounds exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Data
Case Study 1: Anticancer Efficacy
A study involving the application of this compound on various cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways, leading to cell death. This suggests potential for development as an anticancer therapeutic agent.
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, the compound exhibited neuroprotective effects against oxidative damage in neuronal cell cultures. The treatment resulted in improved cell viability and reduced markers of apoptosis, indicating a protective role against neurotoxicity.
特性
CAS番号 |
159831-76-2 |
|---|---|
分子式 |
C16H10ClFN4O2 |
分子量 |
344.73 g/mol |
IUPAC名 |
7-chloro-6-fluoro-4-[(4-hydroxyphenyl)methylideneamino]cinnoline-3-carboxamide |
InChI |
InChI=1S/C16H10ClFN4O2/c17-11-6-13-10(5-12(11)18)14(15(16(19)24)22-21-13)20-7-8-1-3-9(23)4-2-8/h1-7,23H,(H2,19,24) |
InChIキー |
UXMSRJGGHKJSKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=NC2=C(N=NC3=CC(=C(C=C32)F)Cl)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















